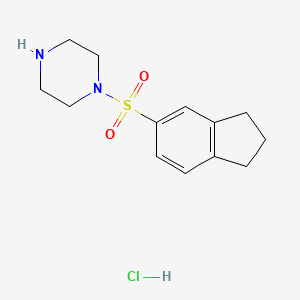
1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1580413-73-5 . It has a molecular weight of 302.82 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2S.ClH/c16-18(17,15-8-6-14-7-9-15)13-5-4-11-2-1-3-12(11)10-13;/h4-5,10,14H,1-3,6-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
1. Neurological Receptor Binding
Compounds related to 1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine have shown high binding affinities for neurological receptors. For instance, derivatives with piperazine substituents exhibited strong binding affinity toward 5-HT(6) serotonin receptors, demonstrating potential in neurological research (Park et al., 2011).
2. Anticancer Activity
Several studies have identified anticancer properties in these compounds. One study highlighted the anticancer activity of a series of polyfunctional substituted 1,3-thiazoles with a piperazine substituent, which exhibited significant effectiveness against various cancer cell lines (Turov, 2020).
3. Adenosine Receptor Antagonism
Compounds such as 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which are structurally similar, have been shown to act as adenosine A2B receptor antagonists. These compounds possess subnanomolar affinity and high selectivity, demonstrating potential therapeutic applications (Borrmann et al., 2009).
4. Antidepressant and Antianxiety Activities
Research has explored the antidepressant and antianxiety effects of derivatives of 1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine. Compounds like 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed significant antidepressant and antianxiety activities in animal models (Kumar et al., 2017).
5. Antibacterial Properties
Some derivatives have demonstrated antibacterial activities. For example, a study on pyrido(2,3-d)pyrimidine derivatives revealed potent antibacterial effects against various bacteria, including gram-negative strains (Matsumoto & Minami, 1975).
6. Anti-Hypertensive and Malaria Treatment
An improved synthesis process of N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine was described, an intermediate for anti-hypertensive drugs like Doxazosin. This compound also showed activity for recovering multidrug resistance in malaria (Ramesh et al., 2006).
7. Inhibitors of Cancer Cell Proliferation
Derivatives such as 1-benzhydryl-sulfonyl-piperazine have been studied for their role in inhibiting cancer cell proliferation, specifically in breast cancer models (Ananda Kumar et al., 2007).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S.ClH/c16-18(17,15-8-6-14-7-9-15)13-5-4-11-2-1-3-12(11)10-13;/h4-5,10,14H,1-3,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFRWRFDMZJAHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

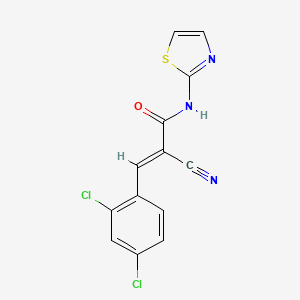
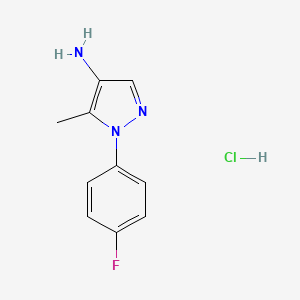
![8-{[benzyl(methyl)amino]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365303.png)
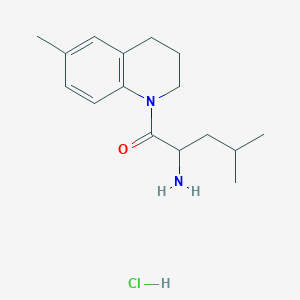
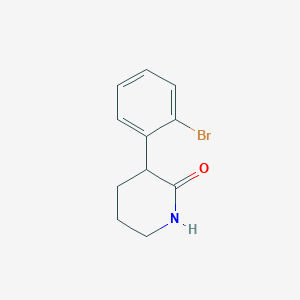
![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2365307.png)
![4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2365308.png)
![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)
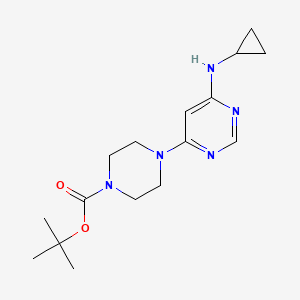
![N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
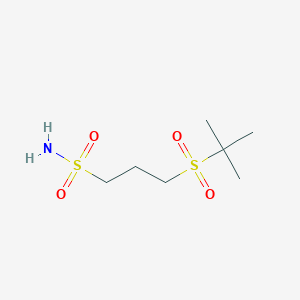
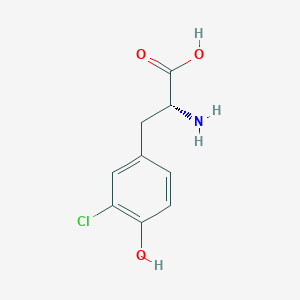
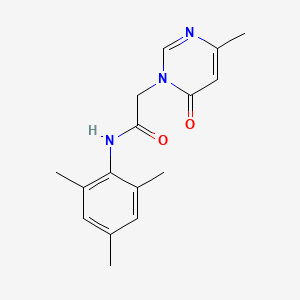
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)